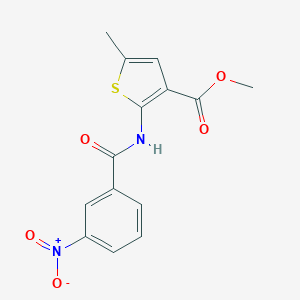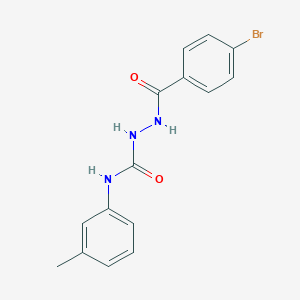![molecular formula C21H20ClN5O3 B450960 N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B450960.png)
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-methyl-N-[1-[3-[(1-oxo-2-phenoxyethyl)amino]phenyl]ethylideneamino]-3-pyrazolecarboxamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns and Molecular Structures
Hydrogen-Bonding Patterns : Research into substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to the compound , reveals detailed hydrogen-bonding patterns. These patterns involve a combination of C-H...O and C-H...pi(arene) hydrogen bonds, leading to different molecular arrangements like chains and sheets (López et al., 2010).
Molecular Structures and Solid-State Assemblies : A study on pyrazole-acetamide derivatives demonstrates the formation of coordination complexes with diverse molecular structures. These structures are characterized by single crystal X-ray crystallography, revealing details about the solid-state assembly process and potential for forming supramolecular architectures (Chkirate et al., 2019).
Synthesis and Characterization of Derivatives
Synthesis of Novel Derivatives : Research involving the synthesis of various derivatives of related pyrazole compounds showcases methodologies for creating novel compounds with potential biological activities. This includes the synthesis of acetamides and their characterization using techniques like NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).
Antibacterial Activity : Studies on synthesized derivatives of similar pyrazole compounds, such as oxadiazoles, have shown significant antibacterial activities. These compounds are characterized and evaluated for their potential in antibacterial applications (Rai et al., 2009).
Synthetic Routes and Characterization : The development of synthetic routes for creating bis(pyrazol-5-ols), pyridones, and thiochromene-2-carbonitrile derivatives containing related pyrazole moieties highlights the versatility and potential of these compounds in various applications. Characterization of these compounds provides insights into their structural and chemical properties (Arafat et al., 2022).
Biological Activities and Potential Applications
Antimicrobial Activity : The synthesis of N-phenylpyrazole derivatives demonstrates potent antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Farag et al., 2008).
Herbicidal and Insecticidal Activities : Compounds with arylthio/sulfinyl/sulfonyl groups related to the compound have shown favorable herbicidal and insecticidal activities, indicating their potential use in agricultural applications (Wang et al., 2015).
Eigenschaften
Molekularformel |
C21H20ClN5O3 |
|---|---|
Molekulargewicht |
425.9g/mol |
IUPAC-Name |
4-chloro-2-methyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20ClN5O3/c1-14(25-26-21(29)20-18(22)12-23-27(20)2)15-7-6-8-16(11-15)24-19(28)13-30-17-9-4-3-5-10-17/h3-12H,13H2,1-2H3,(H,24,28)(H,26,29)/b25-14+ |
InChI-Schlüssel |
XLNLFKUQTGIGBS-AFUMVMLFSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide](/img/structure/B450877.png)
![Ethyl {4-[(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B450879.png)




![N'-[4-(allyloxy)benzylidene]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B450887.png)
![N-(4-bromo-3-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B450889.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)
![N-(3-acetylphenyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B450896.png)

![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)

![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
